molecular formula C18H24BrN5O2 B8618468 tert-butyl 4-(4-(6-amino-5-bromopyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(4-(6-amino-5-bromopyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B8618468
M. Wt: 422.3 g/mol
InChI Key: QGZVYZUKTVLWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-(6-amino-5-bromopyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24BrN5O2 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24BrN5O2

Molecular Weight

422.3 g/mol

IUPAC Name

tert-butyl 4-[4-(6-amino-5-bromopyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24BrN5O2/c1-18(2,3)26-17(25)23-6-4-14(5-7-23)24-11-13(10-22-24)12-8-15(19)16(20)21-9-12/h8-11,14H,4-7H2,1-3H3,(H2,20,21)

InChI Key

QGZVYZUKTVLWDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC(=C(N=C3)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of 4-[4-(6-aminopyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (24.4 g, 71.1 mmol) in DCM (800 mL) was added solid Na2CO3 (11.2 g, 107 mmol), and the mixture was cooled to 0° C. A solution of bromine (3.6 mL, 71 mmol) in DCM (200 mL) was added dropwise during 30 min, and the reaction mixture was stirred for further 5 h at ambient temperature. The reaction mixture was then cooled to 10° C., and a cold solution of 10% sodium thiosulfate in water (100 mL) followed by saturated sodium bicarbonate solution (100 mL) was added. After stirring for 10 min, the organic layer was separated, washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield a brown solid. It was triturated twice with tert-butyl methyl ether (100 mL) at 40-45° C., filtered, and dried in vacuo to yield the title compound as white solid. 1H NMR (300 MHz, CDCl3): δ=1.48 (s, 9H), 1.92-1.96 (m, 2H), 2.13-2.17 (m, 2H), 2.89 (m, 2H), 4.23-4.28 (m, 3H), 4.86 (s, broad, 2H), 7.56 (s, 1H), 7.66 (s, 1H), 7.75 (d, 1H, J=2.1 Hz), 8.15 (d, 1H, J=2.1 Hz).
Name
4-[4-(6-aminopyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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